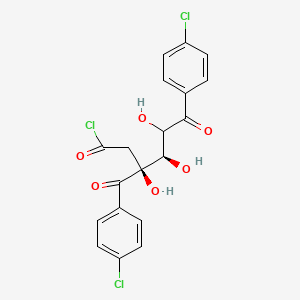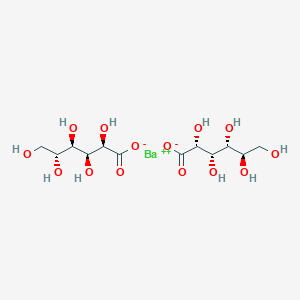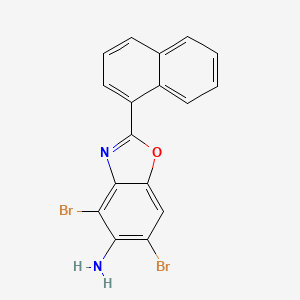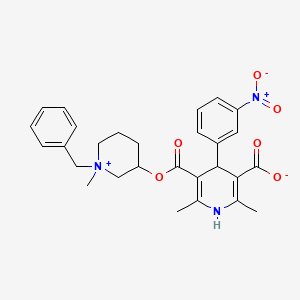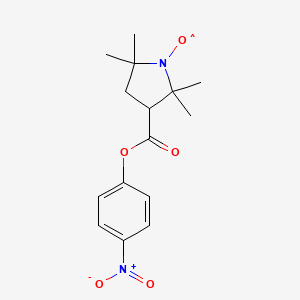
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a stable nitroxide radical compound. It is known for its applications in various fields, including organic synthesis, polymer chemistry, and as a spin label in electron paramagnetic resonance (EPR) spectroscopy. The compound’s unique structure, featuring a nitroxide radical and a nitrophenyl group, makes it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the reaction of 4-nitrophenyl chloroformate with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be substituted by nucleophiles such as amines and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation: The nitroxide radical can be oxidized to a nitrosonium ion using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Triethylamine, THF, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.
Major Products
Nucleophilic substitution: Substituted phenoxycarbonyl derivatives.
Reduction: 3-(4-Aminophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy.
Oxidation: this compound nitrosonium ion.
Scientific Research Applications
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein structures and conformational changes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its nitroxide radical, which can participate in redox reactions. The nitroxide radical can interact with other radicals, quenching them and preventing radical-induced damage. This property makes it useful as an antioxidant and in studying radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in organic synthesis and as a spin label.
4-Hydroxy-TEMPO: A derivative of TEMPO with a hydroxyl group, used in similar applications.
3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, used in biological studies.
Uniqueness
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its nitrophenyl group, which allows for additional functionalization and reactivity compared to other nitroxide radicals. This makes it a versatile compound in various research applications .
Properties
CAS No. |
21913-97-3 |
|---|---|
Molecular Formula |
C15H19N2O5 |
Molecular Weight |
307.32 g/mol |
InChI |
InChI=1S/C15H19N2O5/c1-14(2)9-12(15(3,4)17(14)21)13(18)22-11-7-5-10(6-8-11)16(19)20/h5-8,12H,9H2,1-4H3 |
InChI Key |
LJQNUWWVYJMKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
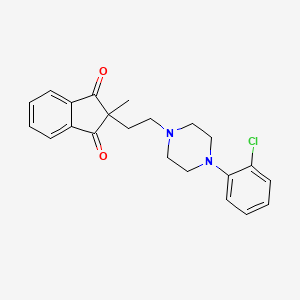
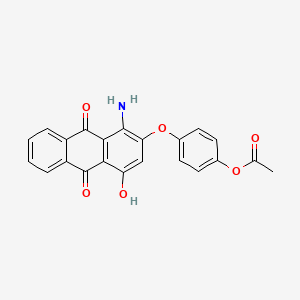
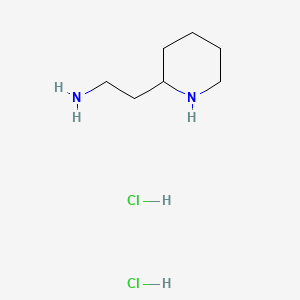

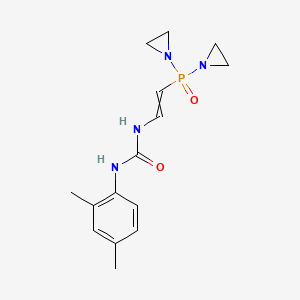
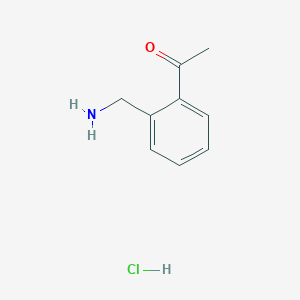
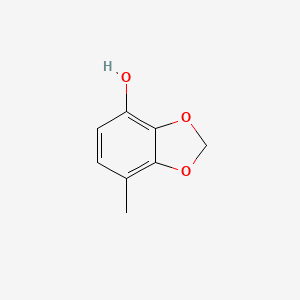
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
